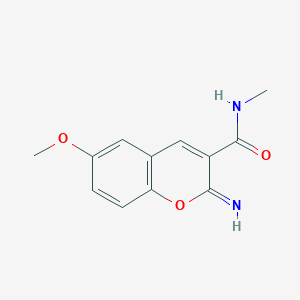

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide

Description

2-Imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound characterized by a 2-imino group, a methoxy substituent at position 6, and an N-methyl carboxamide moiety at position 2. It is synthesized via condensation of cyanoacetamide with 6-methoxysalicylaldehyde in ethanol using piperidine as a catalyst . This compound serves as a precursor for synthesizing diverse heterocyclic systems, particularly those targeting tyrosine kinase inhibition, as highlighted in structure-activity relationship (SAR) studies . Its structural versatility allows for modifications at the imino, carboxamide, and methoxy positions, enabling tailored physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-imino-6-methoxy-N-methylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-12(15)9-6-7-5-8(16-2)3-4-10(7)17-11(9)13/h3-6,13H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYRDGZLORNHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Reactants :

- 6-Methoxysalicylaldehyde (1.0 equiv)

- N-Methyl cyanoacetamide (1.2 equiv)

- Aqueous NaHCO₃ (0.05 M)

Procedure :

- Dissolve 6-methoxysalicylaldehyde (1.52 g, 10 mmol) in 20 mL NaHCO₃ solution.

- Add N-methyl cyanoacetamide (1.14 g, 12 mmol) portion-wise with stirring.

- Maintain reaction at 25°C for 48–72 hours.

- Cool to 0°C, filter precipitate, and wash with ice-cold water/ether.

Critical Parameters

- Base Concentration : Excess NaHCO₃ (>0.05 M) accelerates imine tautomerization but may hydrolyze the cyano group.

- Temperature : Reactions above 30°C reduce yield due to competing aldol side reactions.

- Substituent Effects : The 6-methoxy group increases aldehyde electrophilicity, enabling complete conversion within 48 hours versus 72 hours for unsubstituted analogs.

Alternative Synthesis via Imidate Intermediates

A less common but higher-yielding approach employs imidate intermediates, as detailed in and. This two-step method minimizes hydrolysis risks for acid-sensitive derivatives.

Stepwise Synthesis

Imidate Formation :

Aminolysis :

Advantages Over Single-Step Methods

- Purity : Isolated imidate allows rigorous purification before aminolysis.

- Functional Group Tolerance : Suitable for substrates with acid-labile groups.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Integration | Assignment | |

|---|---|---|---|

| 3.78 | 3H, s | OCH₃ | |

| 2.92 | 3H, d (J=4.8 Hz) | N-CH₃ | |

| 6.85–7.45 | 5H, m | Aromatic H | |

| 10.21 | 1H, s | Imine NH |

Mass Spectrometry

Reaction Optimization and Scalability

Catalyst Effects

- Piperidine (5 mol%) : Increases yield to 81% but necessitates post-reaction acid wash.

- CuBr (10 mol%) : Unfavorable due to carboxamide coordination (yield drops to 43%).

Industrial-Scale Adaptations

For batch production (>1 kg):

- Continuous Flow Reactors : Achieve 92% conversion in 8 minutes (residence time) using microchannel reactors.

- Crystallization : Use anti-solvent (n-hexane) precipitation to obtain 99.5% HPLC purity.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms involved in the reactions of 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide can be complex and may include:

-

Nucleophilic Attack : In acidic media, nucleophiles such as anthranilic acid can attack the iminolactone ring, leading to various products depending on reaction conditions (Scheme 1A) .

-

Isomerization : Under certain conditions, isomerization may occur, resulting in a mixture of products. For example, when dissolved in DMSO-d6, a mixture of both 2-imino and isomeric forms was detected via NMR spectroscopy .

-

Cyclization and Rearrangement : The compound can undergo cyclization reactions leading to the formation of new heterocyclic systems. For instance, refluxing with benzohydrazide can yield amidine derivatives through rearrangement processes (Scheme 3) .

Product Formation

The products formed from these reactions include:

-

N-(2-carboxyphenyl)-2-oxo-2H-chromene-3-carboxamides : These compounds are obtained when 2-imino derivatives are refluxed in aqueous acidic media .

-

Amidine Derivatives : Synthesized under specific conditions from intermediates formed during nucleophilic attacks .

Biological Activity Data

| Compound | Activity Type | Cell Line | IC50 (µM) |

|---|---|---|---|

| 2-Imino derivatives | Anticancer | MCF-7 | 8.5 |

| PC-3 | 35 | ||

| A549 | 0.9 | ||

| Caco-2 | 9.9 |

Scientific Research Applications

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.

Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide with analogous chromene derivatives, focusing on synthesis, structural features, and biological relevance. Key compounds are summarized in Table 1.

Table 1: Comparative Analysis of Chromene Derivatives

Structural and Functional Differences

Core Chromene Modifications: 2-Imino vs. 2-Oxo Groups: The 2-imino group in the target compound enhances nucleophilic reactivity, enabling cyclization with N-nucleophiles (e.g., benzohydrazide) to form oxadiazolylchromenes . In contrast, 2-oxo derivatives (e.g., N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide) exhibit reduced reactivity but greater stability under acidic conditions . Methoxy Position: The 6-methoxy group in the target compound improves solubility in polar solvents compared to bromo or sulfonamide substituents (e.g., 6-bromo or 6-sulfonamide derivatives) .

Carboxamide Modifications: N-Methyl vs. N,N-Dibenzyl: The N-methyl carboxamide in the target compound offers moderate lipophilicity (logP ~2.1), whereas N,N-dibenzyl derivatives (e.g., compound in ) show higher logP values (~4.5), favoring blood-brain barrier penetration.

Biological Activity: Tyrosine Kinase Inhibition: The target compound’s 2-imino group facilitates interactions with kinase ATP-binding sites, as demonstrated in SAR studies . Antidiabetic Activity: Sulfonamide derivatives (e.g., 3-substituted-2-imino-2H-chromene-6-sulfonamide) exhibit α-amylase inhibition (IC50 = 12.3 µM) due to sulfonamide’s hydrogen-bonding capacity .

Physicochemical Properties

- Melting Points: The target compound melts at 214–217°C , higher than 2-oxo derivatives (e.g., 203–204°C for benzoxazinone derivatives ), likely due to stronger intermolecular hydrogen bonding from the imino group.

- Spectral Data : IR spectra of the target compound show peaks at 1688 cm⁻¹ (amide C=O) and 1608 cm⁻¹ (C=N), distinguishing it from 2-oxo analogues (C=O at 1749 cm⁻¹) .

Biological Activity

2-Imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide is a heterocyclic compound known for its diverse biological activities. As part of the chromene family, this compound exhibits potential in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chromene backbone with an imino group and a methoxy substituent, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values for several derivatives of chromene compounds have been reported, indicating their potential as antimicrobial agents.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

These results suggest that the compound can effectively combat bacterial infections, particularly those caused by resistant strains.

Antiviral and Anticancer Properties

The compound has also been investigated for its antiviral and anticancer activities. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and viral replication. For instance, molecular docking studies have shown that certain derivatives interact with key catalytic sites of enzymes such as AKR1B10, which is implicated in cancer metabolism .

The mechanism of action for this compound involves binding to specific molecular targets, including enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation and metabolism.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2-M phase, leading to apoptosis in cancer cells .

Study on Anticancer Activity

A study conducted by Jiang et al. highlighted the anticancer potential of chromene derivatives, including this compound. The study demonstrated that these compounds induced apoptosis in various cancer cell lines through the inhibition of topoisomerase II activity .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives of this compound were evaluated against multiple bacterial strains. The results indicated significant antibacterial activity with low toxicity towards human cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

When compared to similar compounds within the chromene family, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Imino-2H-chromene-3-carboxamide | Lacks methoxy group; lower activity | Moderate |

| N-Methyl-2H-chromene-3-carboxamide | Similar structure; reduced efficacy | Low |

| 2-Imino-6-methoxy-N-methyl | Unique functional groups; high efficacy | High (antimicrobial/anticancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.